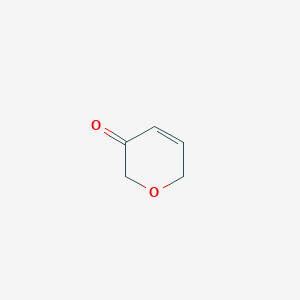

2H-Pyran-3(6H)-one

概要

説明

2H-Pyran-3(6H)-one is a six-membered heterocyclic compound featuring an α,β-unsaturated ketone system (α,β-enone) critical for its biological and chemical reactivity . Its structure allows for diverse substitutions at the C-2 and C-6 positions, which significantly modulate its properties. Key applications include antimicrobial agents , asymmetric catalysis , and inhibitors of signaling pathways like Wnt/β-catenin and Hedgehog .

準備方法

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2H-Pyran-3(6H)-one is through the Achmatowicz rearrangement. This reaction involves the oxidative ring enlargement of 2-furyl carbinols to form pyran-2,3-en-4-uloses, which can be further transformed into this compound . The reaction typically employs oxidizing agents such as laccase and aerial oxygen, providing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often utilizes catalytic processes. For instance, oxidative gold catalysis has been employed to synthesize polycyclic 2H-Pyran-3(6H)-ones through a cascade cyclization process . This method leverages the high reactivity of gold carbene intermediates to achieve efficient and scalable production.

化学反応の分析

Types of Reactions

2H-Pyran-3(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-hydroxy-2H-Pyran-3(6H)-one.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyran ring.

Common Reagents and Conditions

Oxidizing Agents: Laccase and aerial oxygen are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Catalysts: Gold catalysts are used in oxidative cyclization processes.

Major Products

The major products formed from these reactions include 6-hydroxy-2H-Pyran-3(6H)-one and various substituted pyran derivatives, depending on the specific reagents and conditions employed .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2H-Pyran-3(6H)-one serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. For example, oxidation can convert it into 2-methyl-2H-pyran-3,6-dione, while reduction can yield 6-hydroxy-2-methyl-2H-pyran-3-ol.

Synthetic Routes

The compound can be synthesized via several methods, including:

- Cyclization of 2-hydroxy-3-methylbut-2-enal under acidic conditions : This method typically requires a catalyst like sulfuric acid and elevated temperatures to facilitate the formation of the pyranone ring.

- Enzymatic synthesis : Lipase-catalyzed reactions have shown promise in producing various derivatives with high selectivity and efficiency .

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against gram-positive bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

| Compound Derivative | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| Derivative 1 | 1.56 | Staphylococcus aureus |

| Derivative 2 | 0.75 | Streptococcus species |

Antioxidant Activity

The compound exhibits notable antioxidant properties attributed to its ability to scavenge free radicals, thereby inhibiting oxidative stress. This mechanism is vital for protecting biological systems from damage caused by reactive oxygen species (ROS), potentially preventing diseases linked to oxidative stress.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound in drug development. Its biological activities suggest potential uses in treating infections and oxidative stress-related diseases. The compound's interaction with various molecular targets may modulate enzyme activities and receptor functions, leading to diverse physiological effects .

Industrial Applications

Production of Fragrances and Flavorings

In the industrial sector, this compound is utilized in the production of fragrances and flavorings due to its appealing sensory properties. Its versatility allows it to be incorporated into various formulations, enhancing product appeal.

Case Studies

- Enzymatic Synthesis of Derivatives : A study highlighted the use of lipases for the transesterification of 6-acetoxy-2H-pyran-3(6H)-one, demonstrating improved yields with immobilized lipases compared to free lipases. The reaction conditions were optimized for better enzyme-substrate interaction, showcasing the compound's utility in biocatalysis .

- Antimicrobial Efficacy Study : A comprehensive investigation into the antimicrobial properties of several derivatives revealed that modifications at specific positions (C-2 and C-6) significantly enhance antibacterial activity against various pathogens .

作用機序

The mechanism of action of 2H-Pyran-3(6H)-one involves its reactivity as an electrophile due to the presence of the ketone group. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Variations and Antimicrobial Activity

The antimicrobial efficacy of 2H-Pyran-3(6H)-one derivatives is highly dependent on substituents. Bulkier groups at C-2 enhance activity against Gram-positive bacteria, while substituents at C-6 (e.g., methoxy, ethoxy) influence solubility and target binding .

Table 1: Substituent Effects on Antimicrobial Activity

Key Findings :

- Phenylthio and benzenesulfonyl groups at C-2 improve potency due to enhanced lipophilicity and target interaction .

- The α,β-enone system is indispensable for activity; saturation or removal reduces efficacy .

Key Findings :

- This compound synthesis is advantageous due to readily available reactants and straightforward isolation .

- Catalytic methods (e.g., gold catalysis) enable access to polycyclic derivatives for drug discovery .

Antimicrobial and Signaling Pathway Inhibition

This compound derivatives outperform structurally similar pyranones in antimicrobial activity. For example, 2-(4-phenylthio)phenyl derivatives exhibit MIC values as low as 0.75 μg/mL against Streptococcus sp., whereas dihydro-2H-pyran-2-one derivatives lack comparable data .

Asymmetric Catalysis

The compound’s α,β-enone system facilitates enantioselective reactions. For instance, (R)-Fesulphos-catalyzed cycloadditions with azomethine ylides yield bicyclic proline derivatives with high diastereoselectivity (>90% de) . In contrast, 5,6-dihydro-2H-pyran-2-one is primarily used in non-chiral syntheses .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | logP | PSA (Ų) | |

|---|---|---|---|---|---|

| This compound | C₅H₆O₂ | 98.10 | 0.85 | 35.5 | |

| 2-Hexyl-6-methoxy derivative | C₁₂H₂₀O₃ | 212.28 | 2.9 | 35.5 | |

| Dihydro-2H-pyran-3(4H)-one | C₅H₈O₂ | 100.12 | 0.30 | 34.1 |

Key Findings :

生物活性

2H-Pyran-3(6H)-one, also known as 6-hydroxy-2H-pyran-3(6H)-one, is a compound of significant interest due to its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and potential therapeutic properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing an oxygen atom and a hydroxyl group at the sixth position. The molecular formula is , and its structural features contribute to its biological activity.

Antimicrobial Activity

Case Studies and Research Findings:

- Antibacterial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria. For instance, a study reported that the compound 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus sp. .

- Structure-Activity Relationship (SAR) : The antimicrobial efficacy of these compounds is influenced by substituents at the C-2 and C-6 positions. The presence of bulkier groups at C-2 enhances antibacterial activity, highlighting the importance of molecular structure in determining biological effectiveness .

Antioxidant Activity

The antioxidant properties of this compound have been attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Mechanism of Action :

- The compound interacts with various molecular targets, modulating enzyme activities that are involved in oxidative stress responses .

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its unique structural features allow it to serve as a building block for synthesizing more complex organic molecules with potential pharmacological properties.

Potential Uses :

- Antidepressant Activity : Some derivatives have shown promise in inhibiting monoamine transporters, suggesting potential applications in treating depression .

- Anti-inflammatory Effects : Studies indicate that certain pyran derivatives can reduce inflammatory markers in neuronal cells, which may have implications for neuroprotective therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | Contains both hydroxyl and methyl groups | Antimicrobial, antioxidant |

| 2-Methyl-2H-pyran-3(6H)-one | Lacks hydroxyl group | Weaker biological activity |

| 2,6-Dimethyl-2H-pyran-3(6H)-one | Additional methyl group | Enhanced stability but variable activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Pyran-3(6H)-one derivatives, and how do reaction conditions influence product selectivity?

- Methodology : Two primary methods are widely used: (i) cascade reactions starting from methyl coumalate with activated methylene precursors (e.g., alkyl halides or aldehydes), where solvent polarity and temperature dictate regioselectivity ; (ii) gold-catalyzed oxidation of 4-oxahepta-1,6-diynes, leveraging β-gold vinyl cation intermediates to control ring formation . Key factors include catalyst loading (e.g., AuCl₃ vs. AuBr₃), solvent choice (polar aprotic solvents enhance stability of intermediates), and reaction time (longer durations may promote side reactions).

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should be analyzed?

- Methodology : Use a combination of ¹H/¹³C NMR (to identify proton environments near the carbonyl group and substituent patterns), IR (to confirm the C=O stretch at ~1700–1750 cm⁻¹), and HRMS (for molecular ion validation). For diastereomeric mixtures, NOESY can resolve spatial arrangements . Always compare experimental data with computed spectra (e.g., DFT) for tautomerism-related ambiguities .

Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?

- Methodology : Adopt OSHA/GHS guidelines: (i) use nitrile gloves and fume hoods to avoid skin/eye contact (Class 2A/2B irritation hazards); (ii) store in airtight containers away from ignition sources (flammable vapors may form); (iii) neutralize spills with inert adsorbents (e.g., vermiculite) followed by 10% NaOH solution .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the oxidation of diynes to 2H-Pyran-3(6H)-ones to minimize byproduct formation?

- Methodology : (i) Screen transition-metal catalysts (e.g., Au, Pd) with ligands that stabilize cationic intermediates (e.g., phosphines) to suppress polymerization side reactions ; (ii) employ flow chemistry to control exothermicity in large-scale syntheses; (iii) use DoE (Design of Experiments) to balance solvent polarity (e.g., DCM vs. THF) and oxidant stoichiometry (e.g., TBHP vs. O₂) . Monitor byproducts via LC-MS and adjust residence times accordingly.

Q. How can contradictions in NMR data for this compound derivatives arising from tautomerism be resolved?

- Methodology : (i) Perform variable-temperature NMR (-40°C to 80°C) to observe coalescence of tautomeric signals; (ii) use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers; (iii) corroborate with computational chemistry (e.g., Gaussian or ORCA) to predict dominant tautomeric forms based on Gibbs free energy differences . For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) for definitive assignments.

Q. What strategies can address low yields in the synthesis of substituted 2H-Pyran-3(6H)-ones via cascade reactions?

- Methodology : (i) Introduce protecting groups (e.g., TBS for hydroxyls) to prevent undesired cyclization pathways; (ii) optimize precursor stoichiometry (e.g., 1.2–1.5 equivalents of methyl coumalate to limit dimerization); (iii) employ microwave-assisted synthesis to accelerate kinetic control over thermodynamically favored byproducts . Post-reaction, use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate target compounds efficiently.

特性

IUPAC Name |

2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRYKNXDWXDXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405427 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98166-23-5 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。